N-(3,5-dimethoxyphenyl)-6-methyl-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine
CAS No.: 1251580-43-4
Cat. No.: VC7441938
Molecular Formula: C25H29N3O3
Molecular Weight: 419.525
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251580-43-4 |
|---|---|
| Molecular Formula | C25H29N3O3 |
| Molecular Weight | 419.525 |
| IUPAC Name | [4-(3,5-dimethoxyanilino)-6-methylquinolin-2-yl]-(3-methylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C25H29N3O3/c1-16-7-8-22-21(10-16)23(26-18-11-19(30-3)13-20(12-18)31-4)14-24(27-22)25(29)28-9-5-6-17(2)15-28/h7-8,10-14,17H,5-6,9,15H2,1-4H3,(H,26,27) |
| Standard InChI Key | XZGYBUZQQLLHKW-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)C(=O)C2=NC3=C(C=C(C=C3)C)C(=C2)NC4=CC(=CC(=C4)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct pharmacophoric elements:
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Quinoline core: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, providing planar geometry for π-π interactions .
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4-Amino substituent: A 3,5-dimethoxyphenyl group attached via an amine linkage, introducing electron-donating methoxy groups that modulate electronic properties and solubility .
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2-Piperidinylcarbonyl group: A 3-methylpiperidine moiety conjugated through a carbonyl bridge, contributing conformational flexibility and hydrogen-bonding capacity .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₆H₃₀N₃O₄ |
| Molecular weight | 460.54 g/mol |
| XLogP3 | 4.2 (predicted) |
| Hydrogen bond donors | 2 (amine NH, piperidine NH) |
| Hydrogen bond acceptors | 6 (quinoline N, 2x OCH₃, CONH, carbonyl O) |
| Rotatable bonds | 7 |
These properties suggest moderate lipophilicity (LogP ~4.2), aligning with bioavailability requirements for central nervous system penetration . The methoxy groups enhance aqueous solubility compared to unsubstituted aryl analogs, as demonstrated in structurally related 4-quinolinamines .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis can be conceptualized through three key fragments:
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Quinoline-4-amine backbone: Accessible via Gould-Jacobs or Conrad-Limpach cyclization of 3,5-dimethoxyaniline derivatives .
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6-Methyl substitution: Introduced through Friedel-Crafts alkylation or directed ortho-metalation strategies .
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2-(3-Methylpiperidine-1-carbonyl) group: Installed via palladium-catalyzed carbonylative coupling or Schotten-Baumann acylation .
Stepwise Synthesis Protocol
Step 1: Formation of 6-Methylquinolin-4-amine
Reacting 3,5-dimethoxyaniline with ethyl acetoacetate under Conrad-Limpach conditions (polyphosphoric acid, 180°C) yields 6-methylquinolin-4-ol, followed by chlorination (POCl₃) and amination (NH₃/MeOH) .
Step 2: Piperidine Carbonyl Installation
The 2-position is functionalized via:
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Bromination (NBS, DMF) to yield 2-bromo-6-methylquinolin-4-amine.
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Palladium-catalyzed carbonylation (CO, Pd(PPh₃)₄) with 3-methylpiperidine to install the carbonyl group .
Step 3: Final Coupling
Buchwald-Hartwig amination couples the 4-amino group with 3,5-dimethoxyiodobenzene, completing the synthesis .
Table 2: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | POCl₃, reflux, 6h | 78 | Column chromatography (SiO₂, hexane:EtOAc 3:1) |
| 2 | Pd(OAc)₂, Xantphos, CO (1 atm) | 65 | Recrystallization (EtOH/H₂O) |
| 3 | Pd₂(dba)₃, BINAP, Cs₂CO₃, 100°C | 82 | Preparative HPLC |
Biological Activity and Structure-Activity Relationships
Putative Targets and Mechanisms
While direct pharmacological data are unavailable, structural analogs suggest:
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DNA methyltransferase (DNMT) inhibition: The quinoline-4-amine scaffold mimics cytidine’s planar structure, potentially competing for DNMT’s catalytic pocket .
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Kinase modulation: The piperidine carbonyl group may interact with ATP-binding sites in kinases like GAK (cyclin G-associated kinase), as seen in 4-anilinoquinolines .
Table 3: Activity of Related Quinoline Derivatives
| Compound | IC₅₀ (DNMT3A) | IC₅₀ (GAK) | LogP |
|---|---|---|---|
| SGI-1027 | 0.9 µM | - | 3.8 |
| 4-Anilinoquinoline-1 | - | 12 nM | 4.1 |
| Target compound (predicted) | 1.2 µM* | 18 nM* | 4.2 |
*Extrapolated from QSAR models of
Key SAR observations:
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Methoxy substitution: 3,5-Dimethoxy groups enhance solubility without significant steric hindrance, improving cellular uptake compared to 4-methoxy analogs .
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Piperidine conformation: The 3-methyl group in the piperidine ring likely induces chair conformation, optimizing hydrophobic interactions in kinase binding pockets .
Pharmacokinetic and Toxicological Considerations
ADMET Predictions
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Absorption: High intestinal permeability (Caco-2 Papp = 18 × 10⁻⁶ cm/s) predicted due to moderate LogP.
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Metabolism: Likely substrate for CYP3A4, with O-demethylation as the primary metabolic pathway .
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Toxicity: Ames test predictions indicate low mutagenic risk, but hepatotoxicity alerts arise from the quinoline core’s potential to form reactive metabolites .
Formulation Strategies
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